1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves a multi-step process. One common method includes the reaction of benzotriazole with an appropriate aldehyde to form a Schiff base, which is then cyclized with a thiadiazole derivative under specific conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .
Scientific Research Applications
1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers .
Mechanism of Action
The mechanism of action of 1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Benzotriazole Derivatives: Compounds with benzotriazole moieties and varying functional groups.
Fluorophenoxy Compounds: Molecules containing fluorophenoxy groups with different core structures .
Uniqueness
1-({6-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C17H12FN7OS |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12FN7OS/c18-11-5-7-12(8-6-11)26-10-16-22-25-15(20-21-17(25)27-16)9-24-14-4-2-1-3-13(14)19-23-24/h1-8H,9-10H2 |
InChI Key |
SJOIFJAVYLIPML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
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